molecular formula C25H21BrN2O5 B5335546 methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate

methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate

Cat. No.: B5335546
M. Wt: 509.3 g/mol
InChI Key: ODAONHIXFKFGJH-HYARGMPZSA-N
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Description

Methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It was first synthesized in the early 1990s and has since been used extensively in scientific research for its potential therapeutic applications.

Mechanism of Action

Methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate inhibits the activity of MMPs by binding to the active site of the enzyme. This prevents the enzyme from cleaving extracellular matrix proteins, thereby reducing tissue degradation and promoting tissue repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its MMP-inhibiting activity, it has been shown to reduce inflammation, promote angiogenesis, and enhance wound healing. It has also been shown to have anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate is its specificity for MMPs, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, its potency and efficacy can vary depending on the specific MMP isoform and the experimental conditions. Another limitation is its potential toxicity, which can limit its use in vivo.

Future Directions

Future research on methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate could focus on optimizing its potency and efficacy for specific MMP isoforms, as well as developing more targeted delivery methods to minimize toxicity. It could also be studied for its potential therapeutic applications in various disease models, including cancer, arthritis, and cardiovascular disease. Additionally, its potential use as a tool for studying MMP function and regulation could be explored further.

Synthesis Methods

Methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methoxyphenylacetic acid to form an amide. This amide is then reacted with 2-aminobenzoyl chloride to form the final product, this compound.

Scientific Research Applications

Methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins. MMPs are involved in a variety of physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.

Properties

IUPAC Name

methyl 3-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O5/c1-32-21-12-6-16(7-13-21)14-22(28-23(29)17-8-10-19(26)11-9-17)24(30)27-20-5-3-4-18(15-20)25(31)33-2/h3-15H,1-2H3,(H,27,30)(H,28,29)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAONHIXFKFGJH-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC(=C2)C(=O)OC)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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